molecular formula C17H16N4O3S2 B4181718 5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B4181718
M. Wt: 388.5 g/mol
InChI Key: FDSCIXJNUCRASJ-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrimidine ring, and a sulfonamide group. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-11-9-10-18-17(19-11)21-26(23,24)14-6-4-13(5-7-14)20-16(22)15-8-3-12(2)25-15/h3-10H,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCIXJNUCRASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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